(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and quinazoline structures, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the pyrazole or quinazoline rings.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating different medical conditions.
Industry
Industrially, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility
Mechanism of Action
The mechanism by which (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: This compound shares some structural similarities with (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, particularly in the presence of aromatic rings and amide functionalities.
Ethyl acetoacetate: Although structurally different, ethyl acetoacetate is another compound used in organic synthesis that can undergo similar types of reactions, such as oxidation and substitution.
Uniqueness
What sets this compound apart is its combination of pyrazole and quinazoline moieties, which provide a unique platform for chemical modifications and potential biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C30H25N5O2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(Z)-3-[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C30H25N5O2/c1-2-3-16-37-25-13-9-10-21(18-25)28-23(20-35(34-28)24-11-5-4-6-12-24)17-22(19-31)29-32-27-15-8-7-14-26(27)30(36)33-29/h4-15,17-18,20H,2-3,16H2,1H3,(H,32,33,36)/b22-17- |
InChI Key |
UVHBAUDLXYCFHA-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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